3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a propyl group attached to the quinoline core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group, fluorine atom, and propyl groups through various substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The benzenesulfonyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-6-fluoro-1-propylquinolin-4-one: Lacks the piperazinyl group, which may affect its biological activity.
6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one: Lacks the benzenesulfonyl group, which may influence its chemical reactivity and biological properties.
3-(benzenesulfonyl)-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one: Lacks the fluorine atom, which may alter its electronic properties and reactivity.
Uniqueness
The presence of the benzenesulfonyl group, fluorine atom, and piperazinyl group in 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one makes it unique compared to similar compounds
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-3-10-27-12-14-28(15-13-27)23-17-22-20(16-21(23)26)25(30)24(18-29(22)11-4-2)33(31,32)19-8-6-5-7-9-19/h5-9,16-18H,3-4,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXJGAWVOICLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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